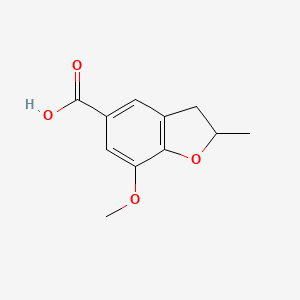

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGZHLBOFSICNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the following steps:

Furan Synthesis: The starting material is often a furan derivative, which undergoes various chemical reactions to introduce the methoxy and methyl groups.

Carboxylation: The carboxylic acid group (-COOH) is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Reduced forms, such as alcohols and aldehydes.

Substitution Products: Derivatives with different functional groups, such as halides and esters.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases.

Case Study : A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of various benzofuran derivatives, including this compound. The findings demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in age-related diseases and conditions characterized by oxidative stress.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Inflammation is a key factor in many diseases, including arthritis and cardiovascular conditions.

Case Study : Research published in Phytochemistry highlighted the anti-inflammatory effects of benzofuran derivatives. The study showed that this compound inhibited pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as flexibility and thermal stability.

Data Table: Polymer Characteristics Derived from this compound

| Polymer Type | Property | Value |

|---|---|---|

| Polybenzofuran | Thermal Stability | >300°C |

| Copolymer | Flexibility | Shore A hardness 60 |

| Biodegradable Polymer | Degradation Rate | 60% in 6 months |

Nanocomposites

In nanotechnology, this compound has been explored for creating nanocomposites that exhibit enhanced mechanical properties and conductivity.

Case Study : A recent investigation published in Advanced Materials utilized this compound to fabricate nanocomposites with graphene oxide. The resulting materials demonstrated improved electrical conductivity and mechanical strength compared to traditional composites.

Bioremediation

The compound's structural features may also lend themselves to environmental applications, particularly in bioremediation processes where organic pollutants are degraded by microorganisms.

Case Study : An environmental study assessed the biodegradability of benzofuran derivatives in contaminated soil samples. Results indicated that this compound was effectively utilized by specific microbial strains, leading to significant reductions in pollutant levels over time.

Mechanism of Action

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is similar to other benzofuran derivatives, such as 2,3-dihydro-7-methoxy-3α-methyl-5-[(E)-1-propenyl]-2β-(3,4,5-trimethoxyphenyl)benzofuran. its unique structural features, such as the presence of the carboxylic acid group, distinguish it from other compounds in the benzofuran family.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry, impacting physical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

2-Methyl substituent introduces steric bulk, which may hinder rotational freedom and affect metabolic stability compared to unsubstituted derivatives (e.g., 2,3-dihydro-1-benzofuran-5-carboxylic acid) .

Functional Groups :

- Sulfonyl groups (e.g., 7-(chlorosulfonyl)- analog) enhance electrophilicity and acidity, making these compounds reactive intermediates in synthesis .

- Hydroxypropyl substituents in Quadricinctafurans A and B improve hydrogen-bonding capacity, correlating with their bioactivity in marine sponges .

Biological Activity :

- The target compound’s methoxy and methyl groups may synergize to modulate interactions with enzymes like SARS-CoV-2 NSP3 macrodomain, as seen in analogs (e.g., PDB 5RT1 ligand) .

- Analog Eurycomalin A (a coumaran dimer with propene groups) demonstrates how extended substituents (e.g., prop-1-en-2-yl) enhance binding to proteins like histone deacetylases .

Biological Activity

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 877825-71-3) is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is with a molecular weight of 208.21 g/mol. Its chemical structure includes a methoxy group and a carboxylic acid functional group, which are pivotal in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 877825-71-3 |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of benzofurans to induce apoptosis and inhibit cell proliferation. In vitro studies have demonstrated that these compounds can interfere with critical signaling pathways involved in cancer cell survival.

- Case Study : A study published in Frontiers in Natural Products reported that certain benzofuran derivatives showed IC50 values lower than standard chemotherapeutics against human melanoma and glioblastoma cells, indicating superior efficacy (Vieira-Júnior et al., 2023) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Benzofuran derivatives are known for their broad-spectrum antibacterial and antifungal activities.

- In Vitro Studies : Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. For instance, studies indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics (Artocarpus heterophyllus extracts) .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases, including cancer and autoimmune disorders. Benzofurans have been identified as potential anti-inflammatory agents.

- Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves functionalizing benzofuran precursors through electrophilic substitution or coupling reactions. Key steps include methoxylation and carboxylation, where temperature control (e.g., 50–70°C) and pH optimization are critical to prevent side reactions. Post-synthesis purification via column chromatography (e.g., using PE/EA 35:1 v/v) and recrystallization (solvent diffusion) enhances purity (>97% by HPLC) .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and diastereotopic protons in the dihydrofuran ring. X-ray crystallography provides definitive spatial conformation, as demonstrated in studies of similar benzofuran derivatives with acetyl or bromo substituents. For example, torsional angles between the benzofuran core and methoxy groups can be quantified to confirm stereoelectronic effects .

Q. What structural features of this compound are critical for its biological activity in drug discovery?

- Methodological Answer: The methoxy group enhances lipophilicity and membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Comparative studies of analogs (e.g., fluorinated or difluoromethoxy derivatives) show that electronic modulation via substituents directly impacts binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the methoxylation step?

- Methodological Answer: Low yields often arise from incomplete substitution or competing side reactions. Strategies include:

- Using protecting groups (e.g., acetyl or trimethylsilyl) to shield reactive sites during methoxylation.

- Employing microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity.

- Monitoring intermediates via HPLC-MS to identify bottlenecks and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer: Discrepancies may stem from poor bioavailability or metabolic degradation. To address this:

- Perform pharmacokinetic (PK) profiling to assess absorption/distribution.

- Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance stability in vivo.

- Validate target engagement via radiolabeled analogs or surface plasmon resonance (SPR) to confirm binding in physiological conditions .

Q. Which analytical techniques are suitable for detecting degradation products under varying storage conditions?

- Methodological Answer: Stability-indicating assays are essential:

- LC-MS/MS identifies degradation products (e.g., demethylation or oxidation byproducts).

- Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline pH) quantify susceptibility. For example, storage at 2–8°C in inert atmospheres minimizes hydrolysis of the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.